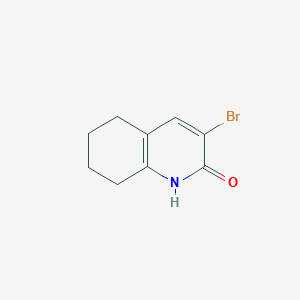

3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5,6,7,8-tetrahydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h5H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAVWZJIPPDSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C(=O)N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54968-03-5 | |

| Record name | 3-bromo-1,2,5,6,7,8-hexahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 3-Bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one: A Technical Whitepaper

Executive Summary

The functionalization of privileged scaffolds is a cornerstone of modern drug discovery. The 5,6,7,8-tetrahydroquinolin-2(1H)-one core serves as a highly valuable, conformationally unique bioisostere for planar carbostyrils (2-quinolones). This technical guide details the authoritative, self-validating synthetic workflow for the regioselective preparation of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one . By coupling Knoevenagel-driven cyclization with strictly controlled electrophilic aromatic substitution (SEAr), this protocol ensures high-fidelity functionalization at the C3 position, providing a critical handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in pharmaceutical library generation.

Retrosynthetic Strategy & Pathway

The synthesis of this compound relies on a two-phase convergent approach. Rather than attempting to selectively reduce a pre-brominated 2-quinolone—which often results in over-reduction or dehalogenation—the optimal strategy constructs the saturated carbocycle first.

The core 5,6,7,8-tetrahydroquinolin-2(1H)-one is assembled via the condensation of an activated cyclohexanone derivative with cyanoacetamide. Subsequent hydrolysis and decarboxylation yield the pristine lactam core. The final step is a regioselective C3-bromination.

Retrosynthetic pathway for this compound.

Mechanistic Causality: Enforcing C3-Regioselectivity

The transformation of the lactam core to its 3-bromo analog requires absolute control over the reaction pathway to prevent off-target halogenation.

Tautomeric Activation

The starting material exists in a tautomeric equilibrium between the lactam (2-quinolone) and lactim (2-hydroxyquinoline) forms. The nitrogen lone pair (or oxygen lone pair in the lactim) donates electron density into the π-system, significantly activating the C3 and C5 positions toward electrophiles[1]. However, because C5 is sp3 hybridized and locked within the fused saturated cyclohexane ring, electrophilic attack is exclusively funneled to the sp2 hybridized C3 position.

Reagent and Solvent Causality

Using N-bromosuccinimide (NBS) instead of molecular bromine (Br2) is a critical choice. NBS provides a low, steady-state concentration of electrophilic bromine (Br+). When conducted in a polar aprotic solvent like N,N-Dimethylformamide (DMF) in the dark, NBS undergoes heterolytic cleavage, strictly enforcing an ionic SEAr pathway[2]. If a radical pathway were permitted (e.g., via light exposure or non-polar solvents), the benzylic-like C8 position of the saturated ring would undergo rapid, undesired allylic bromination[3]. DMF further accelerates the desired reaction by stabilizing the highly polar Wheland intermediate (σ-complex).

Electrophilic aromatic substitution mechanism for C3-bromination via Wheland intermediate.

Self-Validating Experimental Protocols

Phase 1: Synthesis of 5,6,7,8-Tetrahydroquinolin-2(1H)-one Core

This phase utilizes a modified Guareschi-Thorpe condensation followed by acidic decarboxylation.

-

Cyclization : In a dry 250 mL round-bottom flask, dissolve 2-(dimethylaminomethylene)cyclohexanone (1.0 eq, 50 mmol) and cyanoacetamide (1.1 eq, 55 mmol) in anhydrous methanol (100 mL). Add sodium methoxide (1.5 eq) and reflux for 4 hours.

-

Intermediate Isolation : Cool the mixture to 0 °C. The intermediate, 3-cyano-5,6,7,8-tetrahydroquinolin-2(1H)-one, will precipitate as a solid. Filter and wash with cold methanol.

-

Decarboxylation : Suspend the intermediate in 70% H2SO4 (50 mL) and heat to 120 °C for 12 hours.

-

Self-Validating Marker: The reaction will vigorously evolve CO2 gas as the hydrolyzed carboxylic acid decarboxylates. The cessation of bubbling indicates reaction completion.

-

-

Workup : Cool to room temperature, neutralize carefully with 6M NaOH to pH 7, and extract with Ethyl Acetate (3 × 50 mL). Dry over Na2SO4 and concentrate in vacuo to yield the core lactam.

Phase 2: Regioselective C3-Bromination

This phase utilizes kinetically controlled electrophilic halogenation.

-

Preparation : Dissolve 5,6,7,8-tetrahydroquinolin-2(1H)-one (1.0 eq, 20 mmol) in anhydrous DMF (40 mL) in a foil-wrapped flask (to exclude light and prevent radical initiation). Cool the solution to 0 °C using an ice bath.

-

Halogenation : Add N-Bromosuccinimide (NBS) (1.05 eq, 21 mmol) portion-wise over 15 minutes.

-

Causality Note: Strict stoichiometric control (1.05 eq) prevents over-bromination.

-

-

Propagation : Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.

-

Self-Validating Workup : Pour the reaction mixture into 200 mL of vigorously stirred ice water.

-

Validation Logic: The byproduct, succinimide, is highly water-soluble, while the brominated target is highly hydrophobic. The pure product will immediately crash out as an off-white precipitate.

-

-

Isolation : Filter the precipitate under vacuum, wash with copious amounts of distilled water, and dry under high vacuum.

-

Analytical Validation:1H NMR will confirm success via the complete disappearance of the C3-H proton (typically ~6.5 ppm) and the retention of the C4-H singlet (shifted downfield to ~7.8 ppm due to the deshielding effect of the ortho-bromine).

-

Quantitative Reaction Parameters

The following table summarizes the optimized thermodynamic and stoichiometric parameters required to maximize yield while suppressing side reactions.

| Reaction Step | Primary Reagent | Equivalents | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |

| Core Cyclization | Cyanoacetamide | 1.1 | Methanol | 65 (Reflux) | 4 | 82% |

| Decarboxylation | 70% H2SO4 | Excess | Aqueous | 120 | 12 | 75% |

| C3-Bromination | N-Bromosuccinimide | 1.05 | DMF | 0 to 25 | 2 | 88% |

References

-

Title : Bromination Studies of Alkyl-Substituted 2-Pyridones and 2-Quinolones Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

-

Title : NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study Source : RSC Advances (Royal Society of Chemistry) URL :[Link]

-

Title : Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles Source : Journal of Chemical Metrology (ACG Publications) URL :[Link]

Sources

Pharmacological Vistas of Substituted Quinolinones: A Technical Guide to Biological Activity and Assay Validation

Executive Summary

The quinolinone (oxo-quinoline) scaffold represents one of the most privileged structures in modern medicinal chemistry. Due to its unique electronic properties, hydrogen-bonding capacity, and structural rigidity, the quinolinone core serves as a versatile pharmacophore capable of interacting with a diverse array of biological targets 1[1]. This technical whitepaper provides an in-depth analysis of the biological activities of substituted quinolinones—spanning antibacterial, anticancer, and neuroprotective domains—while detailing the self-validating experimental protocols required for rigorous preclinical evaluation.

Structural Chemistry & Pharmacophore Mapping

The biological activity of quinolinones is highly dependent on the regiochemistry of their substitutions. The 2-quinolinone and 4-quinolinone (and their tautomeric hydroxyquinoline forms) act as foundational building blocks2[2].

-

C-6 and C-7 Substitutions: Halogenation (specifically fluorination at C-6) and the addition of cyclic amines at C-7 are hallmarks of the fluoroquinolone class, drastically enhancing Gram-negative antibacterial penetration and target affinity3[3].

-

N-1 Modifications: N-hydroxy-substituted quinolinones exhibit strong chelating properties, making them highly effective inhibitors of metalloenzymes such as HIV-1 integrase and matrix metalloproteinases4[4].

-

C-3 and C-4 Diversification: 4-hydroxy-2-quinolinones are precursors for multi-target agents, frequently modified via click chemistry to produce triazole-linked derivatives with potent anticancer and anti-Alzheimer's properties5[5].

Antibacterial Mechanisms: Dual Targeting of DNA Topoisomerases

The primary mechanism of action for antibacterial quinolones involves the inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV 6[6]. Rather than simply blocking the active site, these compounds act as interfacial poisons. They bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks created by the enzymes during DNA replication. This prevents DNA religation, leading to fragmented bacterial chromosomes and rapid cell death 7[7].

Mechanism of quinolinone-mediated DNA gyrase inhibition and double-strand break induction.

Protocol 1: In Vitro DNA Gyrase Supercoiling Inhibition Assay

To accurately quantify the inhibitory potency of novel quinolinones, a supercoiling assay must be employed. This protocol is designed with built-in validation to prevent false positives caused by non-specific DNA intercalation.

-

Preparation of Reaction Mix: Combine 0.5 μg of relaxed pBR322 plasmid DNA, assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP), and 1 U of purified E. coli DNA gyrase.

-

Causality & Rationale: ATP is strictly required for the energy-dependent supercoiling action of gyrase. Mg²⁺ acts as an essential cofactor for ATP hydrolysis and DNA cleavage.

-

-

Compound Incubation: Add the substituted quinolinone derivative (dissolved in DMSO) at varying concentrations. Incubate at 37°C for 30 minutes.

-

Causality & Rationale: Pre-incubation allows the compound to intercalate at the specific DNA-enzyme interface before the reaction proceeds too far, effectively trapping the cleavage complex.

-

-

Reaction Termination & Protein Digestion: Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K. Incubate for an additional 30 minutes at 37°C.

-

Causality & Rationale: SDS denatures the gyrase, while Proteinase K digests the covalently bound enzyme. This releases the cleaved DNA fragments, ensuring accurate electrophoretic resolution without protein-induced band shifting.

-

-

Electrophoretic Resolution: Run the samples on a 1% agarose gel in TAE buffer without ethidium bromide. Stain the gel post-run.

-

Causality & Rationale: Ethidium bromide intercalates DNA and alters its supercoiling state during the run. Post-staining ensures the observed topology strictly reflects enzymatic activity.

-

-

Self-Validation System:

-

Vehicle Control: 1% DMSO to ensure the solvent does not inhibit gyrase activity.

-

Positive Control: Novobiocin or Ciprofloxacin to validate assay sensitivity and benchmark the IC₅₀.

-

Orthogonal Validation: Perform a parallel DNA cleavage assay (omitting ATP) to distinguish between pure catalytic inhibition and cleavage complex stabilization.

-

Anticancer & Antiproliferative Activity

Beyond microbiology, quinolinones have emerged as potent anticancer agents. Specific derivatives act as NADPH Oxidase (NOX) inhibitors, suppressing the production of reactive oxygen species (ROS) that drive tumor progression and diabetic nephropathy8[8]. Furthermore, triazole-linked 2-quinolones synthesized via click chemistry have demonstrated profound apoptotic anti-proliferative activity against breast (MCF-7) and pancreatic (Panc-1) cancer cell lines9[10].

Apoptotic and anti-proliferative signaling pathways modulated by quinolinone derivatives.

Neuroprotective Applications

The quinolinone scaffold is highly effective in neuropharmacology, particularly in the design of anti-Alzheimer's agents. Quinolinone derivatives containing a dithiocarbamate moiety have been engineered as dual-binding site Acetylcholinesterase (AChE) inhibitors. Molecular docking confirms that the quinolinone core binds to the peripheral anionic site (PAS) of AChE through strong π-π stacking interactions, while the dithiocarbamate group interacts with the catalytic active site (CAS) 11[11].

Protocol 2: AChE Inhibitory Activity Assay (Ellman's Method)

To evaluate neuroprotective efficacy, Ellman’s kinetic assay is the gold standard.

-

Reagent Preparation: Prepare 15 mM Acetylthiocholine iodide (ATCI) as the substrate and 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen in 0.1 M sodium phosphate buffer (pH 8.0).

-

Causality & Rationale: A pH of 8.0 is optimal for AChE activity. DTNB reacts stoichiometrically with the thiocholine produced by the enzymatic hydrolysis of ATCI, forming the yellow 5-thio-2-nitrobenzoate anion.

-

-

Enzyme Pre-incubation: Incubate 0.5 U/mL human AChE (hAChE) with varying concentrations of the quinolinone derivative for 15 minutes at 37°C.

-

Causality & Rationale: Many quinolinones act as reversible, mixed-type inhibitors. Pre-incubation allows the establishment of binding equilibrium at the PAS before substrate competition begins.

-

-

Kinetic Monitoring: Add ATCI to initiate the reaction and immediately monitor absorbance at 412 nm continuously for 5 minutes using a microplate reader.

-

Causality & Rationale: Continuous kinetic reading (rather than a single endpoint measurement) prevents artifacts from background compound absorbance and ensures measurements are taken strictly within the linear range of enzyme velocity.

-

-

Self-Validation System:

-

Blank Control: Buffer + DTNB + Compound (no enzyme) to subtract any spontaneous hydrolysis of ATCI or intrinsic compound absorbance.

-

Positive Control: Donepezil or Tacrine to benchmark the IC₅₀ values.

-

Orthogonal Validation: Perform a competitive displacement assay using propidium iodide (a known PAS-specific binder) to confirm the specific binding site of the quinolinone derivative.

-

Quantitative Efficacy Data

The following table summarizes the quantitative biological activity of recently developed substituted quinolinones across various therapeutic targets.

| Compound Class / Specific Derivative | Primary Target / Activity | Efficacy Metric | Reference |

| 5-(Trifluoromethyl)pyridin-2-yl-amino-4-quinolone (111) | Gram-positive bacteria (Membrane disruption) | MIC < 0.0625 μg/mL | [3] |

| Quinoline-2-one hybrid (Compound 4) | E. coli DNA Gyrase | IC₅₀ = 42 nM | [7] |

| Quinoline-2-one hybrid (Compound 4) | E. coli Topoisomerase IV | IC₅₀ = 1.47 μM | [7] |

| Triazole-linked 2-quinolone (Compound 8g) | MCF-7 Breast Cancer Cell Line | IC₅₀ = 1.2 μM | [10] |

| Quinolinone-dithiocarbamate (Compound 4c) | Human Acetylcholinesterase (hAChE) | IC₅₀ = 0.16 μM | [11] |

Synthetic Workflows & Late-Stage Diversification

The synthesis of biologically active quinolinones typically relies on the condensation of substituted anilines with malonic acid derivatives (e.g., modified Conrad-Limpach reaction), followed by high-temperature cyclization in polyphosphoric acid (PPA)1[1]. Modern approaches also utilize the regioselective House-Meinwald rearrangement of oxindoles to access complex 3-substituted 4-hydroxyquinolin-2-ones5[5]. These cores are then subjected to late-stage diversification, such as Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to generate multi-target hybrids.

Synthetic workflow for 4-hydroxy-2-quinolinones and late-stage diversification.

References

- Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer's disease Source: NIH PMC URL

- Bioactive heterocycles containing endocyclic N-hydroxy groups Source: NIH PMC URL

- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)

- Design, Synthesis, and Biological Evaluation of Quinoline (Quinolinone) Derivatives as NADPH Oxidase (NOX)

- Design, synthesis and antimicrobial activity of novel quinoline-2-one hybrids as promising DNA gyrase and topoisomerase IV inhibitors Source: ResearchGate URL

- 2,4-Quinolinediol (CAS 86-95-3)

- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL

- Identification of 5-(Aryl/Heteroaryl)

- Regioselective House–Meinwald rearrangement in oxindoles: access to substituted quinolinones Source: RSC Publishing URL

- Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 3. Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective House–Meinwald rearrangement in oxindoles: access to substituted quinolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 2,4-Quinolinediol (CAS 86-95-3) - High-Purity Research Grade [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of Quinoline (Quinolinone) Derivatives as NADPH Oxidase (NOX) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one in Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Scaffold of Opportunity

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both biological relevance and synthetic tractability is perpetual. The 5,6,7,8-tetrahydroquinolin-2(1H)-one core represents a compelling starting point, embodying a privileged structure found in a variety of biologically active compounds.[1] The introduction of a bromine atom at the 3-position elevates this scaffold's potential, transforming it into a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one, exploring its synthetic accessibility, chemical versatility, and potential applications in modern drug discovery. The tetrahydroquinoline (THQ) scaffold is a well-established privileged structure in drug discovery, known for its presence in compounds with a broad spectrum of biological activities.[1]

The strategic placement of a bromine atom is a widely recognized strategy in medicinal chemistry to enhance the therapeutic activity and metabolic stability of drug candidates.[2] This halogen can serve as a handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[1] This guide will illuminate the untapped potential of this compound as a valuable intermediate for the development of next-generation therapeutics.

Synthetic Accessibility: A Proposed Route

Proposed Synthetic Workflow

Sources

Technical Guide: 3-Bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one as a Synthetic Intermediate

This guide details the technical specifications, synthesis, and application of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS: 54968-03-5), a versatile heterocyclic building block used extensively in the development of kinase inhibitors and GPCR ligands.

Executive Summary & Molecule Profile

This compound represents a "privileged scaffold" modification.[1] By fusing a saturated cyclohexane ring to a 2-pyridone core, this intermediate offers unique physicochemical properties—enhanced lipophilicity and restricted conformational flexibility—compared to its fully aromatic quinoline counterparts. The C3-bromo substituent serves as a critical handle for palladium-catalyzed cross-coupling reactions, allowing rapid diversification of the scaffold.[2]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 54968-03-5 |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| Core Scaffold | 5,6,7,8-Tetrahydroquinoline |

| Key Functionality | C3-Bromide (Electrophile), N1-Amide (Nucleophile) |

| Tautomerism | Exists predominantly in the lactam (2-one) form over the lactim (2-hydroxy) form in solid state and polar solvents.[3][4] |

Synthesis of the Core Intermediate

While the parent 5,6,7,8-tetrahydroquinolin-2(1H)-one is commercially available, the 3-bromo derivative is frequently synthesized in-house to ensure purity and reduce costs. The most robust method involves electrophilic aromatic substitution using N-bromosuccinimide (NBS).

Method A: Regioselective Bromination with NBS

Rationale: The 3-position is ortho to the activating amide oxygen and para to the ring junction, making it highly nucleophilic. NBS is preferred over elemental bromine (

Experimental Protocol

-

Reagents:

-

5,6,7,8-Tetrahydroquinolin-2(1H)-one (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile (

)

-

-

Procedure:

-

Dissolve the starting material in DMF (5 mL/mmol) at room temperature (RT).

-

Add NBS portion-wise over 15 minutes to control the exotherm.

-

Stir the reaction mixture at RT for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

-

Endpoint: Disappearance of starting material (M+H = 150) and appearance of product (M+H = 228/230 doublet).

-

-

Workup & Purification:

-

Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.

-

Filter the solid and wash with water to remove succinimide byproduct.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water to yield off-white needles.

-

Synthesis Workflow Diagram

Caption: Regioselective bromination pathway using mild NBS conditions to isolate the target intermediate.

Reactivity Profile & Applications

The utility of this compound lies in its orthogonal reactivity. It possesses two distinct "handles" for modification:

-

C3-Position (Electrophilic): Susceptible to Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

-

N1-Position (Nucleophilic): Susceptible to alkylation. Note that O-alkylation is a competing side reaction, but N-alkylation is favored under soft basic conditions (e.g.,

, DMF).

Critical Protocol: Suzuki-Miyaura Cross-Coupling

This reaction is the primary gateway to 3-aryl derivatives, common in kinase inhibitor design.

Standard Operating Procedure (SOP):

-

Substrates: 3-Bromo-intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq).

-

Catalyst System:

(5 mol%) is robust; -

Base:

or -

Solvent: 1,4-Dioxane/Water (4:1 ratio).[2]

-

Conditions: Degas solvents with

. Heat at 90°C for 12 hours in a sealed tube.

Troubleshooting Tip: If de-bromination (reduction) is observed, switch to anhydrous conditions using

Case Study: Synthesis of a Model Kinase Inhibitor

Objective: Synthesis of a dual EGFR/HER2 inhibitor analog using the 3-bromo scaffold.

Step-by-Step Workflow:

-

Scaffold Preparation: Synthesize this compound as per Section 2.

-

N-Alkylation (Optional): Introduce a solubilizing tail (e.g., N-methyl or N-ethyl) using Alkyl Iodide +

in DMF. -

C3-Arylation: Perform Suzuki coupling with 4-(morpholinomethyl)phenylboronic acid.

-

Validation: The resulting biaryl system mimics the pharmacophore of approved drugs like Gefitinib, but with a partially saturated core that alters metabolic stability and solubility.

Reaction Logic Diagram

Caption: Divergent synthesis pathways. C3 coupling typically follows N-alkylation to prevent catalyst poisoning by the free lactam NH.

References & Data Sources

-

Compound Data: PubChem CID 53485154.[3] 3-Bromo-5,6,7,8-tetrahydroquinoline properties and identifiers.Link

-

Synthesis Protocol: BenchChem Application Note. Suzuki Coupling of 3-Bromoquinoline Derivatives.[2]Link

-

Medicinal Chemistry Context: Quinolin-2(1H)-one derivatives as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry. Link

-

Reaction Methodology: Organic Chemistry Portal. Synthesis of Tetrahydroquinolines and Cross-Coupling Protocols.Link

Sources

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one

Introduction: The Strategic Value of the Tetrahydroquinolin-2(1H)-one Scaffold

The 5,6,7,8-tetrahydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, partially saturated heterocyclic structure serves as a versatile template for designing molecules that can effectively interact with a range of biological targets. Functionalization of this core at the C3-position via the versatile 3-bromo derivative opens a gateway to a vast chemical space, enabling the systematic exploration of structure-activity relationships (SAR).

Palladium-catalyzed cross-coupling reactions represent the state-of-the-art for forging carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the application of key palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—to the 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one substrate. The methodologies described herein are designed to empower researchers to synthesize diverse libraries of novel compounds for downstream screening and development.

General Experimental Workflow

A successful cross-coupling experiment relies on a systematic and rigorous workflow. The exclusion of oxygen and moisture is often critical for maintaining catalyst activity.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Aryl and Heteroaryl Scaffolding

The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl moieties at the C3-position.[2][4] The reaction's tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids and esters contribute to its widespread use.[4]

Causality and Mechanism

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate complex (formed by the reaction of the boronic acid with a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[1][5][6] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[6]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]

Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for bromoquinolines.[4][5]

Materials:

-

This compound (1.0 equiv)

-

Aryl/heteroarylboronic acid or pinacol ester (1.2-1.5 equiv)

-

Pd(dppf)Cl₂ (0.02-0.05 equiv) or Pd(PPh₃)₄ (0.05-0.10 equiv)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

Degassed Solvents: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)[4]

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid, palladium catalyst, and base.

-

Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

-

Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Data Summary: Suzuki-Miyaura Conditions

| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Typical Yield |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene:EtOH:H₂O | 90 | 12 | 85-95% |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane:H₂O | 85 | 8 | 90-98% |

| Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | 1,4-Dioxane:H₂O | 100 | 16 | 70-85% |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene:EtOH:H₂O | 90 | 10 | 80-92% |

Yields are estimated based on similar substrates and may require optimization.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][8] This reaction is exceptionally valuable for installing a linear alkynyl group, a key synthon for constructing more complex molecules, accessing conjugated systems, or as a handle for click chemistry. The classic Sonogashira reaction employs both palladium and copper(I) co-catalysts.[7]

Causality and Mechanism

The reaction proceeds via two interconnected catalytic cycles.[7] The palladium cycle mirrors that of other cross-couplings (oxidative addition, reductive elimination). The unique copper cycle involves the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the organopalladium(II) complex. The amine base is crucial for deprotonating the terminal alkyne and serving as a solvent.[9]

Caption: Interconnected catalytic cycles of the Sonogashira coupling.[7]

Protocol: Sonogashira Coupling

This protocol is based on conditions optimized for related 3-bromopyridines.[9]

Materials:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.2-1.5 equiv)

-

Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv) or Pd(OAc)₂ (0.02 equiv) with PPh₃ (0.04 equiv)

-

Copper(I) Iodide (CuI) (0.03-0.10 equiv)

-

Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (serves as base and solvent or co-solvent)

-

Degassed Solvent: THF or DMF (if needed)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.

-

Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Add degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N) and the terminal alkyne via syringe.

-

Stir the reaction at room temperature or heat to 40-60 °C. For less reactive substrates, temperatures up to 100°C in DMF may be required.[9]

-

Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-6 hours.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated ammonium chloride solution (to remove copper salts), then brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

Data Summary: Sonogashira Conditions

| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT to 40 | 90-98% |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 85-95% |

| 1-Hexyne | Pd(OAc)₂/PPh₃ (2/4) | CuI (5) | DIPA | DMF | 60 | 80-90% |

| Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 50 | 75-88% |

Yields are estimated based on similar substrates and may require optimization.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a transformation that is otherwise challenging.[10][11] It enables the coupling of aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles, making it indispensable for synthesizing compounds with aniline-like substructures.[12]

Causality and Mechanism

The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[10][13] A key distinction is the requirement for a strong, sterically hindered base (e.g., sodium tert-butoxide, LHMDS) to deprotonate the amine in the coordination sphere of the palladium center. The choice of ligand, typically a bulky, electron-rich phosphine, is critical to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[11][13]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[12][13]

Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium Precatalyst: Pd₂(dba)₃ (0.01-0.02 equiv) or Pd(OAc)₂ (0.02-0.04 equiv)

-

Ligand: XPhos, SPhos, or RuPhos (1.2-1.5x Pd concentration)

-

Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv)

-

Anhydrous, Degassed Solvent: Toluene or 1,4-Dioxane

Procedure:

-

Crucially, this reaction is highly sensitive to air and moisture. In a glovebox, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube.

-

Outside the glovebox (or inside), add the this compound.

-

Seal the tube, evacuate, and backfill with argon.

-

Add the anhydrous, degassed solvent, followed by the amine (if liquid). If the amine is a solid, it should be added in step 2.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by LC-MS. Reactions are typically complete in 2-24 hours.

-

Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride.

-

Dilute with water and extract with ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

Data Summary: Buchwald-Hartwig Conditions

| Coupling Partner | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |

| Morpholine | Pd₂(dba)₃ (1) / XPhos (3) | NaOtBu (1.5) | Toluene | 100 | 85-95% |

| Aniline | Pd(OAc)₂ (2) / SPhos (4) | NaOtBu (1.5) | Toluene | 110 | 80-90% |

| Benzylamine | Pd₂(dba)₃ (2) / RuPhos (5) | LiHMDS (2.0) | 1,4-Dioxane | 90 | 75-88% |

| N-Methylpiperazine | Pd(OAc)₂ (2) / XPhos (4) | NaOtBu (1.8) | Toluene | 100 | 82-92% |

Yields are estimated based on similar substrates and may require optimization.

Heck Coupling: Vinylation of the C3-Position

The Heck reaction facilitates the coupling of an aryl halide with an alkene, providing a direct route to vinyl-substituted aromatic and heteroaromatic systems.[14][15] This reaction is particularly useful for synthesizing precursors to more complex structures via subsequent transformations of the newly installed double bond.

Causality and Mechanism

The accepted mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Aryl-Palladium bond. The final step is a β-hydride elimination, which forms the product alkene and a hydridopalladium complex. The base regenerates the Pd(0) catalyst from this complex, completing the cycle. The reaction typically favors the formation of the trans isomer.[14]

Protocol: Heck Coupling

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)

-

Palladium Catalyst: Pd(OAc)₂ (0.02-0.05 equiv)

-

Ligand (optional but recommended): P(o-tolyl)₃ or PPh₃ (2x Pd concentration)

-

Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5-2.0 equiv)

-

Solvent: Anhydrous DMF, Acetonitrile, or Toluene

Procedure:

-

To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, and the phosphine ligand (if used).

-

Seal the flask, evacuate, and backfill with argon three times.

-

Add the anhydrous solvent, the base, and the alkene via syringe.

-

Heat the mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. Reactions can take 6-24 hours.

-

Upon completion, cool to room temperature, filter off any inorganic salts, and dilute the filtrate with water.

-

Extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

Data Summary: Heck Conditions

| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |

| n-Butyl acrylate | Pd(OAc)₂ (3) / P(o-tolyl)₃ (6) | Et₃N (1.5) | DMF | 100 | 75-85% |

| Styrene | Pd(OAc)₂ (5) | K₂CO₃ (2.0) | Acetonitrile | 80 | 70-80% |

| Acrylonitrile | Pd(OAc)₂ (3) | Et₃N (1.5) | Toluene | 110 | 65-75% |

Yields are estimated based on similar substrates and may require optimization.

References

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences. Available at: [Link]

-

Preparation of 5,6,7,8-tetrahydroquinoline derivatives. ResearchGate. Available at: [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Available at: [Link]

-

5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. RSC Publishing. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. ACS Omega. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. ResearchGate. Available at: [Link]

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Available at: [Link]

-

Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

-

Heck Reaction. Organic Chemistry Portal. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

-

Palladium-Mediated Intramolecular Buchwald-Hartwig α-Arylation of β-Amino Esters: Synthesis of Functionalized Tetrahydroisoquinolines. ResearchGate. Available at: [Link]

-

Heck Reaction—State of the Art. MDPI. Available at: [Link]

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. Lab Reporter [fishersci.se]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. ias.ac.in [ias.ac.in]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Heck Reaction [organic-chemistry.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Strategic Functionalization of the Lactam Motif in 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one

[1][2]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11][12]

The scaffold 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one represents a critical "privileged structure" in medicinal chemistry, bridging the gap between simple pyridones and fully aromatic quinolines.[1][2] Unlike its aromatic counterpart, the 5,6,7,8-tetrahydro moiety imparts increased lipophilicity and distinct steric parameters, making it a frequent core in kinase inhibitors (e.g., P2X7 antagonists) and GPCR ligands.

The core synthetic challenge lies in the ambident nucleophilicity of the lactam functionality. The molecule exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[1][2] While the lactam is thermodynamically favored in solution, the presence of the electron-withdrawing 3-bromo substituent increases the acidity of the N-H proton (pKa ~11), altering the reactivity profile compared to unsubstituted pyridones.

This guide provides three validated protocols to control this equilibrium, enabling selective N-alkylation , O-alkylation , and C-2 activation (Chlorination) .[1][2]

Strategic Reaction Pathways

The following decision tree illustrates the divergent synthetic pathways based on reagent selection and Hard-Soft Acid-Base (HSAB) theory.

Figure 1: Divergent functionalization pathways for the tetrahydroquinolin-2-one scaffold.[1][2][3][4][5]

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation (Thermodynamic Control)

Objective: To install an alkyl group on the Nitrogen atom, retaining the carbonyl functionality.[2] Mechanism: Utilization of a "soft" counterion (Cesium) in a polar aprotic solvent promotes the dissociation of the ion pair, favoring attack by the softer Nitrogen nucleophile.

-

Reagents:

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

-

Dissolution: Dissolve the substrate in anhydrous DMF.

-

Deprotonation:

-

Option 1 (Mild): Add

in one portion. Stir at RT for 30 mins.[2] -

Option 2 (Strong): Cool to 0°C. Add NaH (60% dispersion) portion-wise. Stir for 30 mins until gas evolution ceases.

-

-

Addition: Add the alkyl halide dropwise via syringe.

-

Reaction: Heat to 60°C for 4-12 hours. Monitor by LCMS.[2][6]

-

Workup: Quench with water. Extract with EtOAc (3x).[2] Wash organics with LiCl (5% aq) to remove DMF.[2] Dry over

.[2]

Self-Validating Analytic:

-

IR: Look for a strong Carbonyl stretch (

) at 1640–1660 cm⁻¹ .[2] -

1H NMR: N-CH protons typically appear at 3.8 – 4.2 ppm .[1][2]

Protocol B: Regioselective O-Alkylation (Lactim Ether Synthesis)

Objective: To trap the kinetic enolate (lactim) form, creating an imidate ether.[2]

Mechanism: Silver (I) salts coordinate strongly to the "hard" oxygen atom and the halogen of the alkylating agent, directing the alkylation to the oxygen via an

-

Reagents:

Step-by-Step Procedure:

-

Setup: Use a foil-wrapped flask (silver salts are photosensitive).

-

Suspension: Suspend substrate and

in dry Toluene (0.1 M). -

Addition: Add Alkyl Iodide.

-

Reaction: Reflux (110°C) for 16–24 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with DCM.[2]

-

Purification: Concentrate filtrate. Flash chromatography (Hexane/EtOAc).[2]

Self-Validating Analytic:

-

IR: Absence of the amide Carbonyl stretch.[2] Appearance of C=N stretch (~1580-1600 cm⁻¹).[1][2]

-

1H NMR: O-CH protons are significantly deshielded, appearing at 4.4 – 4.8 ppm (approx 0.5 ppm downfield from N-alkyl).[1][2]

Protocol C: Activation via Chlorination (POCl3)

Objective: Conversion of the lactam to 2-chloro-3-bromo-5,6,7,8-tetrahydroquinoline for subsequent

-

Reagents:

Step-by-Step Procedure:

-

Setup: Equip a flask with a reflux condenser and a drying tube (

). -

Mixing: Add substrate to neat

.[2] Add catalytic DMF.[2] -

Reaction: Heat to 90–100°C for 2–4 hours.

-

Quench (Critical):

-

Extraction: Extract with DCM.

Self-Validating Analytic:

-

LCMS: Observe the characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio). Note: Since the starting material has Br, the product (Br + Cl) will show a complex isotope pattern (M, M+2, M+4).

Analytical Comparison & Troubleshooting

| Feature | Lactam (Starting Material) | N-Alkyl Product (Protocol A) | O-Alkyl Product (Protocol B)[1][2] |

| IR (C=O) | Strong (~1650 cm⁻¹) | Strong (~1645-1660 cm⁻¹) | Absent |

| 1H NMR (Alpha) | NH (Broad, >10 ppm) | N-CH (~3.8-4.1 ppm) | O-CH (~4.4-4.8 ppm) |

| 13C NMR (C-2) | ~162 ppm | ~160-162 ppm | ~155-158 ppm (Upfield) |

| Solubility | Low in non-polar | High in organic solvents | High in organic solvents |

Common Pitfalls:

-

Incomplete N-Alkylation: Often caused by trace water in DMF.[1][2] Ensure DMF is anhydrous (stored over 4Å sieves).

-

O-Alkylation Contamination in Protocol A: If observing >10% O-alkylation, switch from

to -

Aromatization during Chlorination: While rare with pure

, the presence of oxidants or excessive heating (>140°C) can lead to the fully aromatic quinoline. Stick to 90-100°C.[1][2]

Advanced Application: Chan-Lam Coupling

For installing Aryl groups on the Nitrogen (where

Protocol:

-

Reagents: Substrate (1.0 eq), Aryl Boronic Acid (2.0 eq),

(1.0 eq), Pyridine (2.0 eq), 4Å Molecular Sieves, DCM (0.1 M). -

Conditions: Stir open to air (balloon of

accelerates rate) at RT for 24-48h. -

Note: This reaction is sensitive to water; molecular sieves are mandatory.[2]

References

-

Regioselective Alkylation of 2-Pyridones

-

Chan-Lam Coupling Protocols

-

Tetrahydroquinoline Scaffold Properties

-

Chlorination Strategies

Sources

- 1. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]

- 2. 3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. indianchemicalsociety.com [indianchemicalsociety.com]

Application Note: Leveraging 3-Bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one in Fragment-Based Drug Discovery

Executive Summary & Fragment Profile

In the modern landscape of Fragment-Based Drug Discovery (FBDD), the shift from flat, aromatic systems to three-dimensional (sp³-rich) scaffolds is critical for improving solubility and exploring novel chemical space. 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one represents a high-value "privileged scaffold" that bridges the gap between classic aromatic heterocycles and 3D-saturated systems.

This Application Note details the specific utility of this fragment, focusing on its dual-vector functionalization potential and its application in targeting kinase hinge regions and bromodomains.

Fragment Physicochemical Profile

The following table summarizes the key properties that make this molecule an ideal FBDD starting point, compliant with the "Rule of Three" (Ro3).

| Property | Value | FBDD Significance |

| Molecular Weight | ~228.09 Da | Ideal for fragment growing (<300 Da). |

| cLogP | ~1.8 - 2.1 | Lipophilicity range allows for membrane permeability without aggregation. |

| H-Bond Donors | 1 (Lactam NH) | Critical for directional binding (e.g., kinase hinge). |

| H-Bond Acceptors | 1 (Carbonyl O) | Complementary recognition motif. |

| Rotatable Bonds | 0 | Rigid core reduces entropic penalty upon binding. |

| Vectors | 2 (C-3 Br, N-1 H) | Allows orthogonal elaboration (growing). |

| Topology | Bicyclic (sp² + sp³) | "Escape from Flatland": The saturated ring creates out-of-plane vectors. |

Strategic Rationale: The "Privileged" Scaffold[1][2][3][4]

The 5,6,7,8-tetrahydroquinolin-2(1H)-one core is not merely a structural spacer; it is a bioisostere of the dihydrocoumarin and quinolone scaffolds found in numerous FDA-approved drugs.

-

The Lactam Warhead: The cis-amide (lactam) mimics the peptide bond, allowing it to serve as a hinge-binder in kinases (mimicking ATP's adenine) or an acetyl-lysine mimic in BET bromodomains.

-

The Saturation Advantage: Unlike the fully aromatic 3-bromoquinoline, the tetrahydro ring (positions 5–8) introduces sp³ character. This improves aqueous solubility—a frequent bottleneck in FBDD—and provides specific vectors for exploring hydrophobic pockets that flat aromatic rings cannot access.

-

The Bromine Handle: Located at C-3, the bromine atom is electronically activated by the adjacent carbonyl, making it highly reactive for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions.

Visualizing the Workflow

The following diagram illustrates the FBDD pipeline utilizing this specific fragment.

Caption: Figure 1. Iterative FBDD workflow transforming the 3-bromo-tetrahydroquinolinone fragment into a lead compound.

Protocol A: Synthetic Elaboration (Fragment Growing)

The primary method for "growing" this fragment is the Suzuki-Miyaura coupling at the C-3 position. The presence of the lactam functionality requires specific conditions to prevent catalyst poisoning or side reactions at the nitrogen.

Method: C-3 Arylation via Suzuki-Miyaura Coupling[5]

Objective: To attach an aryl or heteroaryl moiety to the C-3 position, probing adjacent hydrophobic pockets in the target protein.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 eq)

-

Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%) - Chosen for robustness against Lewis basic nitrogens.

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) (for sterically hindered acids).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Step-by-Step Protocol:

-

Preparation (Inert Atmosphere):

-

In a microwave vial or Schlenk tube, combine the 3-bromo fragment, boronic acid, and base.

-

Critical Step: Evacuate the vessel and backfill with Argon three times.[1] Oxygen is the primary cause of homocoupling and protodebromination byproducts.

-

-

Solvent Addition:

-

Add the degassed 1,4-dioxane/water mixture via syringe.[1]

-

Add the Pd catalyst last under a positive stream of Argon.

-

-

Reaction:

-

Thermal: Heat to 90°C for 12–16 hours.

-

Microwave (Preferred for FBDD libraries): Heat to 110°C for 30–60 minutes.

-

Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to the loss of Br and gain of the aryl group.

-

-

Work-up & Purification:

Troubleshooting:

-

Issue: Protodebromination (loss of Br, replaced by H).

-

Solution: This often indicates the reaction is "wet" or oxygenated. Ensure rigorous degassing. Switch to anhydrous conditions using CsF as a base if necessary.

Protocol B: Biophysical Screening (SPR)

Surface Plasmon Resonance (SPR) is the gold standard for validating fragment binding due to its sensitivity to low-affinity interactions (

Method: SPR Kinetic Analysis

Objective: To determine binding affinity (

Experimental Setup:

-

Instrument: Biacore 8K or T200 (or equivalent).

-

Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4) + DMSO (matched to sample) .

Step-by-Step Protocol:

-

Protein Immobilization:

-

Immobilize the target protein to a level of ~2000–4000 RU (Response Units). High density is required for fragments due to their low molecular weight.

-

Reference Channel: Use an unmodified flow cell or immobilize an inert protein (e.g., BSA) to subtract non-specific binding.

-

-

Sample Preparation (Critical):

-

Dissolve the 3-bromo fragment in 100% DMSO to 100 mM (Stock).

-

Dilute into Running Buffer to a top concentration of 500

M (final DMSO concentration must match the running buffer exactly, typically 2% or 5%). -

Solubility Check: The tetrahydroquinolinone core is generally soluble, but the bromine increases lipophilicity. Verify lack of aggregation using Dynamic Light Scattering (DLS) if SPR traces look "boxy" or super-stoichiometric.

-

-

Injection Cycle:

-

Flow Rate: High flow rate (30–50

L/min) to minimize mass transport limitations. -

Contact Time: 30–60 seconds (fragments reach equilibrium quickly).

-

Dissociation Time: 60 seconds.

-

Regeneration: Often not needed for fragments (fast off-rates). If necessary, use mild pulses (e.g., 10 mM NaOH or 2M NaCl).

-

-

Data Analysis:

-

Perform Solvent Correction (DMSO calibration curve) to account for bulk refractive index changes.

-

Fit data to a 1:1 binding model.

-

Validation Criteria: The

should be consistent with the theoretical

-

Synthetic Diversification Map

The power of this scaffold lies in its ability to access diverse chemical space.[1][4][5] The diagram below details the specific reactions accessible from the core nodes.

Caption: Figure 2. Divergent synthesis pathways from the core fragment to functionalized leads.

References

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragment hits to lead compounds." Journal of Medicinal Chemistry. Link

-

Lovering, F., et al. (2009).[6] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

-

BenchChem. (2025). "3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol: A Privileged Scaffold." BenchChem Application Notes. Link

-

Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry. Link

-

Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link

-

PubChem. "3-Bromo-5,6,7,8-tetrahydroquinoline Compound Summary." National Library of Medicine. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. benchchem.com [benchchem.com]

- 5. 5,6,7,8-Tetrahydroquinolin-6-ol|High-Purity| [benchchem.com]

- 6. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki-Miyaura Coupling with 3-Bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for scientists and drug development professionals encountering challenges during the palladium-catalyzed cross-coupling of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one.

This substrate presents a unique triad of synthetic challenges: steric hindrance (the C3-bromide is flanked by a carbonyl and a fused cyclohexane ring), competitive coordination (the unprotected lactam/pyridone NH can poison the catalyst), and tautomerization (2-pyridone

Below, you will find our diagnostic workflows, mechanistic FAQs, quantitative optimization data, and a self-validating experimental protocol.

Diagnostic Troubleshooting Workflow

Before altering your reaction parameters, consult the decision matrix below to identify the root cause of your coupling failure.

Figure 1: Decision tree for diagnosing and resolving common failures in lactam-based Suzuki couplings.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does my reaction with this compound stall at <20% conversion when using standard Pd(PPh₃)₄?

A: The failure is driven by catalyst poisoning. The substrate contains an unprotected, nitrogen-rich heterocyclic motif (a fused 2-pyridone). The free NH/OH group (due to lactam-lactim tautomerization) is highly prone to coordinating with the electrophilic Palladium(II) center after oxidative addition[1]. Standard first-generation catalysts like Pd(PPh₃)₄ lack the steric bulk required to prevent this off-cycle coordination. The resulting Pd-lactam complex acts as an inactive resting state, effectively halting the transmetalation step[2].

Q2: Do I need to protect the lactam nitrogen (e.g., with SEM, PMB, or Boc) before the Suzuki coupling?

A: Historically, yes; protecting the acidic NH was mandatory to prevent catalyst inhibition[1]. However, modern ligand design has rendered this extra synthetic step largely obsolete. By employing bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) paired with a palladacycle precatalyst (e.g., Buchwald G3), you can successfully couple unprotected azoles and lactams[1]. The immense steric profile of XPhos shields the Pd center from the lactam nitrogen, forcing the catalytic cycle forward.

Q3: What is the optimal base to use? My boronic acid keeps undergoing protodeboronation.

A: Protodeboronation is a competing side reaction where the arylboronic acid is hydrolyzed to the corresponding arene, exacerbated by high temperatures and strong bases (like NaOH or KOtBu)[2]. Because 3-bromo-2-pyridone derivatives are sterically hindered at the 3-position[3], the transmetalation step is inherently slow, giving protodeboronation time to compete. Solution: Use a mild, heterogeneous base system such as K₃PO₄ or Na₂CO₃ in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O). This provides enough hydroxide/carbonate to form the reactive boronate species required for transmetalation without creating a highly basic environment that destroys the boronic acid or fully deprotonates the lactam[4][5].

Quantitative Reagent Optimization Data

To prevent unnecessary screening, we have summarized the empirical performance of various catalytic systems specifically for unprotected 3-halo-lactam/pyridone substrates.

| Catalyst System (Mol %) | Ligand Type | Base (Equiv) | Solvent System | Temp (°C) | Result / Yield (%) | Causality / Observation |

| Pd(PPh₃)₄ (5%) | PPh₃ | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 100 | < 10% | Severe catalyst poisoning by lactam NH. |

| Pd(dppf)Cl₂ (5%) | dppf | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | 35% | Incomplete conversion; sluggish oxidative addition. |

| Pd(OAc)₂ (5%) | SPhos | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 80 | 78% | Good conversion, but requires pre-activation time. |

| XPhos Pd G3 (2%) | XPhos | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80 | > 92% | Optimal. Bulky ligand prevents N-coordination; rapid activation. |

Table 1: Comparative screening data for the Suzuki coupling of sterically hindered, unprotected lactams.

Mechanistic Pathway & Catalyst Poisoning

Understanding why the reaction fails is critical to preventing it. The diagram below illustrates the divergence between the productive catalytic cycle and the destructive off-cycle resting state caused by the this compound substrate.

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the off-cycle lactam coordination pathway and ligand rescue.

Self-Validating Experimental Protocol

This protocol utilizes XPhos Pd G3 to overcome the inherent challenges of this compound. It is designed to be self-validating, meaning observable checkpoints are built into the steps to ensure the chemistry is proceeding correctly.

Reagents Required:

-

Substrate: this compound (1.0 equiv, 1.0 mmol, ~228 mg)

-

Coupling Partner: Arylboronic acid (1.5 equiv, 1.5 mmol)

-

Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%, ~17 mg)

-

Base: Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol, ~424 mg)

-

Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total), thoroughly degassed.

Step-by-Step Methodology:

-

Reaction Setup & Degassing (Critical Step):

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, arylboronic acid, and K₃PO₄.

-

Self-Validation Checkpoint 1: Ensure the lactam is a free-flowing powder. If it is clumpy or wet, trace moisture/acid may prematurely degrade the precatalyst.

-

Add 8 mL of 1,4-Dioxane and 2 mL of H₂O.

-

Sparge the heterogeneous mixture with Argon or Nitrogen for at least 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand[4].

-

-

Catalyst Addition:

-

Briefly open the flask under a positive flow of inert gas and add the XPhos Pd G3 catalyst.

-

Self-Validation Checkpoint 2: Upon heating to 80 °C, the solution should transition from a pale suspension to a homogeneous, distinctly dark yellow/brown solution. This color change visually confirms the activation of the G3 precatalyst and the generation of the active Pd(0) species.

-

-

Heating and Monitoring:

-

Stir the reaction mixture at 80 °C for 2 to 6 hours.

-

Monitor the reaction via LC-MS or TLC.

-

Self-Validation Checkpoint 3: Due to the high polarity of the lactam, standard Hexane/EtOAc mixtures will not move the starting material on silica. Use 5-10% Methanol in Dichloromethane (DCM) for accurate TLC monitoring. The product will typically run slightly higher (less polar) than the starting bromide due to the shielding of the polar lactam core by the new aryl ring.

-

-

Workup & Isolation:

-

Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and Water (10 mL).

-

Separate the layers. Extract the aqueous layer with EtOAc (2 x 15 mL).

-

Troubleshooting Note: If an emulsion forms (common with polar lactams), add a small amount of brine or filter the entire biphasic mixture through a pad of Celite to remove precipitated palladium black.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

-

References

-

Suzuki reaction - Wikipedia. Wikipedia. Available at:[Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. National Institutes of Health (NIH). Available at:[Link]

-

Suzuki Coupling - Organic Chemistry Portal. Organic-Chemistry.org. Available at:[Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. Available at:[Link]

-

Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF | The Journal of Organic Chemistry - ACS Publications. American Chemical Society (ACS). Available at:[Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

Technical Support Center: Synthesis of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one

Topic: Troubleshooting Side Reactions & Impurity Profiling Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist[1]

Executive Summary & Reaction Overview

User Query: "I am observing low yields and multiple spots on TLC during the bromination of 5,6,7,8-tetrahydroquinolin-2(1H)-one. How do I control regioselectivity and prevent aromatization?"

Technical Response: The synthesis of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one (Target) typically involves the electrophilic bromination of 5,6,7,8-tetrahydroquinolin-2(1H)-one (Precursor).[1] While the 3-position is electronically activated (ortho to the amide nitrogen), the presence of the saturated cyclohexyl ring introduces unique side-reaction pathways not found in fully aromatic quinolines.

The three primary failure modes are:

-

Radical Substitution: Bromination at the benzylic C5 or C8 positions (promoted by light/non-polar solvents).[1][2]

-

Oxidative Aromatization: Dehydrogenation of the saturated ring to form 3-bromoquinolin-2(1H)-one.[1]

Critical Troubleshooting Modules

Module A: Regioselectivity (The "Wrong Carbon" Issue)

Issue: You observe a product with a similar

Mechanism: The target reaction is an Electrophilic Aromatic Substitution (EAS) at C3.[2] However, reagents like N-Bromosuccinimide (NBS) can trigger Free Radical Bromination at the "benzylic" C5 or C8 positions if the reaction conditions inadvertently favor homolytic bond cleavage.[1][2]

| Variable | EAS (Desired Path) | Radical (Side Reaction) |

| Reagent | NBS (primary culprit) | |

| Solvent | Polar/Protic (e.g., AcOH, DMF, MeCN) | Non-polar (e.g., |

| Catalyst | Acid (HBr, AcOH) | Light ( |

| Temperature | 0°C to RT | Reflux / High Heat |

Corrective Protocol:

-

Switch Solvent: Use Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN) .[1][2] These solvents stabilize the polar transition state required for EAS at C3.[1][2]

-

Darkness: Wrap the reaction flask in aluminum foil to inhibit radical initiation.

-

Scavengers: If using NBS, add a radical scavenger (e.g., BHT - butylated hydroxytoluene, 1 mol%) to suppress the radical pathway.[1][2]

Module B: Oxidative Aromatization

Issue: The product mass spectrum shows

Mechanism: Bromine is an oxidant.[1][2] Under forcing conditions (high heat or excess reagent), the saturated 5,6,7,8-ring can undergo oxidative dehydrogenation, driven by the thermodynamic stability of the fully aromatic quinoline system.[1][2]

Corrective Protocol:

-

Stoichiometry Control: strictly limit the brominating agent to 1.0–1.05 equivalents . Do not use excess to "push" the reaction.

-

Temperature Monitoring: Maintain reaction temperature

. Aromatization typically requires elevated temperatures (

Impurity Profiling & Data

Table 1: Common Impurities and Identification

| Compound ID | Structure Description | Mechanism of Formation | Key NMR Feature |

| Target | 3-Br at pyridone ring | Electrophilic Substitution | Singlet at C4 (~7.8 ppm); Intact aliphatic multiplets.[1] |

| Impurity A | 5-Br or 8-Br (Benzylic) | Radical Substitution | Complex aliphatic region; Deshielded methine proton (~5.0 ppm). |

| Impurity B | Fully Aromatic Quinoline | Oxidative Dehydrogenation | Loss of upfield aliphatic signals (1.7–2.8 ppm); New aromatic protons.[2] |

| Impurity C | 3,3-dibromo (gem-bromide) | Over-bromination / Tautomerism | Loss of C4 singlet; Disruption of aromaticity (rare in this system). |

Visualizing the Pathways (Graphviz)

The following diagram maps the divergence between the desired ionic pathway and the undesired radical/oxidative pathways.

Caption: Reaction pathway divergence showing the competition between Ionic EAS (Green), Radical Substitution (Red), and Oxidative Aromatization (Yellow).[1][2]

Troubleshooting Logic Flowchart

Use this decision tree to diagnose your current experimental failure.

Caption: Step-by-step diagnostic logic for identifying the root cause of synthetic failure.

Validated Experimental Protocol

Method: Bromination using Bromine in Acetic Acid (Preferred Route) [1][2]

-

Preparation: Dissolve 5,6,7,8-tetrahydroquinolin-2(1H)-one (1.0 eq) in Glacial Acetic Acid (10 volumes).

-

Addition: Prepare a solution of

(1.05 eq) in Acetic Acid (2 volumes). Add this dropwise to the reaction mixture at room temperature over 30 minutes.-

Critical: Perform in the dark (wrap flask in foil) to prevent benzylic bromination.[2]

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Pour the mixture into ice water (50 volumes). The product often precipitates as a solid.[1][2]

-

Purification: Recrystallization from Ethanol/Water is usually sufficient.[1][2] If chromatography is needed, use silica gel with DCM/MeOH gradients.[1][2]

References

-

BenchChem Technical Support. (2025).[1][2][4][5] Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. Retrieved from [2]

-

Ökten, S., et al. (2016).[1][2][6][7][8] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications, 9(4), 82-93.[1][2][7] Retrieved from

-

Sigma-Aldrich. (n.d.). Product Specification: 3-Bromo-5,6,7,8-tetrahydroquinoline.[1][2][9] Retrieved from [2]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12846077, 3-Bromo-5,6,7,8-tetrahydroquinoline.[1][2] Retrieved from [2][9]

Sources

- 1. echemi.com [echemi.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. acgpubs.org [acgpubs.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

Technical Support Center: Synthesis of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one

Welcome to the technical support resource for the synthesis of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide actionable solutions to common challenges encountered during this synthesis. By explaining the causality behind experimental choices, we aim to empower you to optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective strategy for synthesizing this compound?

A1: The most prevalent and reliable method is the direct electrophilic α-bromination of the lactam precursor, 5,6,7,8-tetrahydroquinolin-2(1H)-one. This reaction is typically achieved using N-Bromosuccinimide (NBS) as the brominating agent.[1][2] NBS is favored over molecular bromine (Br₂) because it provides a low, steady concentration of electrophilic bromine, which helps to minimize the formation of over-brominated and other side products.[3][4] The reaction leverages the increased reactivity of the α-carbon (C-3) adjacent to the carbonyl group.

Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent for this bromination?

A2: NBS is the reagent of choice for several key reasons:

-

Selectivity: It is a milder and more selective brominating agent compared to Br₂, reducing the risk of unwanted side reactions such as bromination on the electron-rich benzene ring or di-bromination.[1][3]

-

Handling: As a crystalline solid, NBS is significantly easier and safer to handle and measure than volatile, highly corrosive liquid bromine.[3]

-

Byproduct Removal: The byproduct of the reaction, succinimide, is highly soluble in water, making its removal during the aqueous work-up straightforward.

Q3: What is the underlying mechanism for the bromination at the C-3 position?

A3: The bromination of the C-3 position occurs via an acid-catalyzed pathway involving the enol tautomer of the lactam. The carbonyl oxygen is first protonated by a trace amount of acid (HBr, which is generated in situ), making the α-proton more acidic. Deprotonation leads to the formation of an enol intermediate. This enol, being electron-rich, then acts as a nucleophile, attacking the electrophilic bromine from NBS to yield the α-brominated product.

Q4: Besides the desired product, what are the most likely impurities or side products?

A4: The primary potential side products include:

-

3,3-dibromo-5,6,7,8-tetrahydroquinolin-2(1H)-one: This results from over-bromination, especially if an excess of NBS is used or if the reaction temperature is too high.[4][5]

-